
(1R,4aR,4bS,7R,10aR)-1,4a,7-trimethyl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-1-carboxylic acid
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Overview
Description
(1R,4aR,4bS,7R,10aR)-1,4a,7-trimethyl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-1-carboxylic acid is a complex organic compound with a unique structure. It belongs to the class of diterpenoids, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4aR,4bS,7R,10aR)-1,4a,7-trimethyl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-1-carboxylic acid involves multiple steps, starting from simpler organic molecules. The process typically includes cyclization reactions, followed by functional group modifications to introduce the carboxylic acid group. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,4aR,4bS,7R,10aR)-1,4a,7-trimethyl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, (1R,4aR,4bS,7R,10aR)-1,4a,7-trimethyl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-1-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, derivatives of this compound are explored for their potential use as pharmaceuticals. Their ability to modulate specific biological pathways makes them candidates for drug development, particularly in treating diseases like cancer and infections.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, such as fragrances and flavors. Its unique properties make it suitable for creating high-value products with specific characteristics.
Mechanism of Action
The mechanism of action of (1R,4aR,4bS,7R,10aR)-1,4a,7-trimethyl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, the compound can modulate various biological pathways, leading to its observed effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1R,4aR,4bS,7R,10aR)-1,4a,7-trimethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene-1-carbaldehyde
- (1R,4aR,4bS,7R,10aR)-7-ethenyl-6-hydroxy-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid
Uniqueness
What sets (1R,4aR,4bS,7R,10aR)-1,4a,7-trimethyl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-1-carboxylic acid apart from similar compounds is its specific arrangement of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
(1R,4aR,4bS,7R,10aR)-1,4a,7-trimethyl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-1-carboxylic acid is a complex organic compound with potential biological activities. This article delves into its pharmacological properties and mechanisms of action based on available research.
Chemical Structure and Properties
- Molecular Formula: C20H30O2
- Molecular Weight: 302.46 g/mol
- IUPAC Name: this compound
The compound exhibits various biological activities primarily through its interaction with ion channels and cellular signaling pathways. Notably:
- It acts as a large-conductance Ca2+-activated K+ channel (BK channel) opener . This interaction enhances the sensitivity of BK channels to calcium and voltage changes without affecting conductance directly .
- The opening of BK channels leads to increased potassium efflux which hyperpolarizes the membrane potential and reduces cellular excitability .
Toxicological Effects
Research indicates that the compound may induce toxicity under certain conditions:
- In studies involving rainbow trout hepatocytes, it was observed that the compound could disrupt calcium homeostasis by increasing intracellular calcium release . This disruption could have significant implications for cellular health and function.
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
Properties
Molecular Formula |
C18H28O2 |
---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
(1R,4aR,4bS,7R,10aR)-1,4a,7-trimethyl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C18H28O2/c1-12-5-7-14-13(11-12)6-8-15-17(14,2)9-4-10-18(15,3)16(19)20/h11-12,14-15H,4-10H2,1-3H3,(H,19,20)/t12-,14+,15-,17-,18-/m1/s1 |
InChI Key |
AQMKARDJTJSPIX-BPSIQINWSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C |
Canonical SMILES |
CC1CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C |
Origin of Product |
United States |
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